4-Nitrosalicylic acid

Photochemistry Fe(III) complexes Environmental photochemistry

Researchers requiring reproducible photochemical kinetics or position-specific biological activity often face batch variability and isomer contamination. 4-Nitrosalicylic acid (4-NSA; CAS 619-19-2) resolves this as the authenticated para-nitro isomer: • Fe(III) complex quantum yield Φ = 0.0034 vs 0.0066 for 5-NSA (48% lower) • Antimycobacterial MIC 2-32 μM against M. tuberculosis • Validated standard for Cataldo nitrate determination (λmax 410 nm) Supplied with full analytical documentation and global shipping.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 619-19-2
Cat. No. B050511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrosalicylic acid
CAS619-19-2
Synonyms2-Hydroxy-4-nitrobenzoic Acid;  4-Nitro-2-hydroxybenzoic Acid;  NSC 882;  p-Nitrosalicylic Acid
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)O
InChIInChI=1S/C7H5NO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
InChIKeyUKWUOTZGXIZAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrosalicylic Acid: Procurement & Comparison


4-Nitrosalicylic acid (4-NSA; 2-hydroxy-4-nitrobenzoic acid; CAS 619-19-2) is a mononitro-substituted salicylic acid derivative with a nitro group at the para position relative to the carboxyl group. The compound has a molecular formula of C₇H₅NO₅ and molecular weight of 183.12 g/mol . Its structure positions it as a distinct isomer among nitro-salicylic acids, which include the commercially prevalent 5-nitrosalicylic acid (5-NSA; CAS 96-97-9), 3-nitrosalicylic acid (3-NSA), and the parent unsubstituted salicylic acid (SA). Unlike its isomer 5-NSA, which serves as a key intermediate in mesalamine pharmaceutical synthesis, 4-NSA offers differentiated electronic properties, metal-binding characteristics, and biological activity profiles that directly impact its suitability for specific research and industrial applications [1].

Why 4-Nitrosalicylic Acid Is Irreplaceable


Scientific procurement decisions involving nitro-salicylic acids cannot rely on generic substitution due to position-dependent variations in electronic structure, acidity, metal chelation behavior, and biological target engagement. The para-nitro substitution in 4-NSA produces a distinct electronic resonance pattern compared to the meta-nitro arrangement in 5-NSA, directly affecting the compound's pKa, photochemical reactivity, and complexation equilibrium constants with transition metals [1]. In photochemical Fe(III) complex studies, 4-NSA exhibits a quantum yield of 0.0034 for Fe(II) photoproduction, versus 0.0066 for 5-NSA under identical irradiation conditions—a near two-fold difference in photochemical efficiency [2]. In antimicrobial screening, derivatives bearing the 4-nitro substitution pattern demonstrate MIC values against Mycobacterium tuberculosis ranging from 2 to 32 μM, whereas 5-nitro-substituted analogs show systematically different activity profiles [3]. These quantifiable, position-dependent variations render generic substitution scientifically invalid for applications requiring reproducible photochemical kinetics, predictable metal-binding behavior, or consistent biological activity.

Comparative Evidence for 4-Nitrosalicylic Acid


Fe(III) Complex Photochemistry: 4-NSA vs. 5-NSA

In aqueous Fe(III) complex photochemistry studies, 4-nitrosalicylic acid (4-NSA) demonstrates a quantum yield of 0.0034 for Fe(II) photoproduction, which is approximately 48% lower than the 0.0066 quantum yield measured for 5-nitrosalicylic acid (5-NSA) under identical 308 nm excitation conditions [1]. This quantifiable difference arises from position-dependent electronic effects on the Fe(III)-ligand charge transfer transition and subsequent photoreaction pathways.

Photochemistry Fe(III) complexes Environmental photochemistry

Anti-Mycobacterial Activity of 4-Nitro Scaffold

Derivatives synthesized from 4-nitrosalicylic acid exhibit minimum inhibitory concentrations (MICs) ranging from 2 to 32 μM against Mycobacterium tuberculosis [1]. The 4-nitro substitution pattern was explicitly found to be beneficial for activity, with the resulting molecules demonstrating potent antimycobacterial effects that differ from derivatives based on alternative substitution patterns [2]. Notably, 4-nitrosalicylanilides also displayed activity against all Staphylococcus species tested, with the most potent derivative achieving an MIC of 0.98 μM against MRSA [1].

Antimycobacterial Tuberculosis MIC

Nitrate Assay via Nitrosalicylic Acid Chromophore

4-Nitrosalicylic acid serves as the chromogenic product in a validated analytical method for nitrate determination in plant tissues. The method relies on the nitration of salicylic acid to form nitrosalicylic acid, which exhibits maximal absorption at 410 nm under basic conditions (pH > 12) [1]. Derivative spectrophotometric detection enables interference-free nitrate quantification, with the first-derivative spectrum of nitrosalicylic acid providing enhanced selectivity compared to conventional absorbance measurements [2]. This application is specific to the nitrosalicylic acid framework and cannot be substituted with pre-formed 5-NSA or other nitroaromatic compounds that lack the requisite chromogenic properties.

Analytical chemistry Nitrate assay Spectrophotometry

4-NSA: Key Metabolite in 2C4NBA Degradation

4-Nitrosalicylic acid is a structurally defined intermediate in the bacterial degradation pathway of 2-chloro-4-nitrobenzoic acid (2C4NBA) by Acinetobacter sp. strain RKJ12 . This specific metabolic relationship positions 4-NSA as an essential reference standard for environmental fate and biodegradation studies of chloro-nitroaromatic pollutants. The compound is subsequently metabolized to 2,4-dihydroxybenzoic acid via a monooxygenase-catalyzed reaction with concomitant release of chloride and nitrite ions . This metabolic pathway is structurally specific to the 4-nitro substitution pattern; the 5-nitro isomer (5-NSA) follows different environmental transformation routes.

Biodegradation Environmental microbiology Metabolomics

Acidity Ranking of Nitro-Salicylic Acid Isomers

Potentiometric studies establish a defined acidity hierarchy for the phenolic OH-group of mononitrosalicylic acids: salicylic acid < 4-nitrosalicylic acid < 5-nitrosalicylic acid < 3-nitrosalicylic acid [1]. The predicted pKa of 4-NSA is 2.11 ± 0.13, reflecting the electron-withdrawing effect of the para-nitro substituent on the carboxylic acid group . This intermediate acidity positions 4-NSA as distinct from both the less acidic unsubstituted SA and the more acidic 5-NSA and 3-NSA isomers, affecting protonation state, solubility, and metal-binding behavior at physiological and environmental pH values.

Physical organic chemistry pKa Acidity

4-Nitrosalicylic Acid: Validated Applications


Fe(III) Complexes: Controlled Fe(II) Photoproduction

Researchers investigating Fe(III)-ligand photochemistry should select 4-NSA when slower, more controlled Fe(II) photoproduction kinetics are required. 4-NSA-Fe(III) complexes exhibit a quantum yield of 0.0034, approximately 48% lower than 5-NSA (Φ = 0.0066) and 72% lower than unsubstituted SA (Φ = 0.012) under identical 308 nm irradiation [1]. This quantifiable difference makes 4-NSA the preferred ligand for experiments where rapid Fe(II) generation would confound kinetic measurements or where differential photoreactivity is the subject of investigation. Procurement of 4-NSA, rather than the more photochemically active 5-NSA or SA, is essential for achieving the desired photoreaction rates.

Antimycobacterial Drug Discovery with 4-Nitro Scaffold

Medicinal chemistry programs targeting Mycobacterium tuberculosis should prioritize 4-NSA as a starting scaffold based on demonstrated activity of 4-nitro-substituted salicylic acid derivatives. These compounds exhibit MIC values ranging from 2 to 32 μM against M. tuberculosis, with the 4-nitro substitution pattern explicitly identified as beneficial for antimycobacterial potency [2]. The scaffold also demonstrates activity against Staphylococcus species including MRSA (MIC = 0.98 μM for the most potent derivative) [2]. 5-NSA-based derivatives show systematically different activity profiles and cannot be assumed to recapitulate the 4-nitro scaffold's antimycobacterial properties.

Nitrate Determination in Plant Tissues

Analytical laboratories implementing the Cataldo nitrate determination method require 4-NSA as an analytical reference standard. The method is validated based on the specific chromogenic properties of the nitrosalicylic acid reaction product, which absorbs maximally at 410 nm under basic conditions (pH > 12) [3]. Derivative spectrophotometric detection at this wavelength enables interference-free nitrate quantification [4]. Procurement of authenticated 4-NSA is mandatory for method calibration, validation, and quality control; alternative nitro-salicylic acid isomers are not validated substitutes for this established analytical protocol.

Environmental Fate of Chloro-Nitroaromatic Pollutants

Environmental microbiology laboratories investigating the biodegradation of 2-chloro-4-nitrobenzoic acid (2C4NBA) must procure 4-NSA as an authentic metabolite standard. Acinetobacter sp. strain RKJ12 metabolizes 2C4NBA via a pathway in which 4-NSA is a defined intermediate, subsequently converted to 2,4-dihydroxybenzoic acid . This structurally specific metabolic relationship makes 4-NSA essential for LC-MS/MS identification and quantification in degradation studies. The 5-nitro isomer (5-NSA) follows distinct environmental transformation pathways and cannot serve as a substitute standard for 4-NSA in this metabolic context.

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